N-[1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is a small molecule identified through a chemical genetics screening for compounds inducing the triple response in Arabidopsis thaliana seedlings. [] The triple response, characterized by inhibited root elongation, radial swelling of the hypocotyl, and exaggerated apical hook formation, is a physiological response of plants to the presence of ethylene. [] This compound is classified as a sulfonamide derivative and represents a potential tool for studying ethylene signaling pathways and plant hormone responses in scientific research. []
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is a complex organic compound with significant potential in scientific research and medicinal chemistry. Its molecular formula is , and it is characterized by the presence of a pyrazole ring and a naphthalenesulfonamide moiety. This compound has garnered interest due to its unique structural features, which may contribute to its biological activities.
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide falls under the category of sulfonamides, specifically those that incorporate pyrazole derivatives. These compounds are often studied for their pharmacological properties, including antimicrobial and anti-inflammatory effects.
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the naphthalenesulfonamide group.
The reaction conditions must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide can undergo various chemical reactions:
These reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to analyze reaction progress and product formation.
The mechanism of action for N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide is not fully elucidated but may involve:
Further studies are required to clarify its precise biological targets and modes of action in cellular systems.
Relevant data on these properties can be found in chemical databases such as PubChem or through experimental studies.
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide has several potential applications:
The compound’s nomenclature follows IUPAC substitution rules, positioning the pyrazole ring as the parent heterocycle. The systematic name N-[1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-4-yl]naphthalene-2-sulfonamide explicitly defines:
Alternative naming conventions include functional class nomenclature (e.g., "2-naphthalenesulfonamide derivative") and SMILES representations (C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl
) [1]. The InChIKey (XYBILMJGISFSRB-UHFFFAOYSA-N
) provides a unique, standardized identifier for database searches [1].
Table 1: Nomenclature Systems for the Compound
Nomenclature Type | Representation |
---|---|
IUPAC Systematic Name | N-[1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-4-yl]naphthalene-2-sulfonamide |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl |
InChIKey | XYBILMJGISFSRB-UHFFFAOYSA-N |
Molecular Formula | C₂₀H₁₅Cl₂N₃O₂S |
The compound’s architecture integrates three pharmacophores with distinct electronic and steric properties:
Structurally analogous to Rimonabant derivatives, this hybrid scaffold shows potential for targeting cannabinoid receptors. The sulfonamide’s electron-withdrawing nature modulates the pyrazole ring’s electron density, enhancing binding to hydrophobic pockets in biological targets [3].
NMR Assignments:
FT-IR Vibrations:
Mass Spectrometry:
Table 2: Key FT-IR Bands and Assignments
Frequency (cm⁻¹) | Assignment | Vibration Mode |
---|---|---|
3270 | Sulfonamide N–H | Stretch (ν_NH) |
1342 | Sulfonyl group | Asymmetric stretch (νasSO₂) |
1158 | Sulfonyl group | Symmetric stretch (νsSO₂) |
740 | C–Cl (dichlorophenyl) | Asymmetric stretch (νasCCl) |
1600–1580 | Naphthalene ring | C=C stretching (ν_CC) |
Computational Spectroscopy: Density Functional Theory (DFT) at B3LYP/6-31G(d,p) predicts UV-Vis absorption at λ_max 285 nm (π→π* transition, naphthalene) and 320 nm (n→π*, sulfonamide) [6].
X-ray diffraction of analogous 1-(2,4-dichlorophenyl)pyrazoles reveals:
Synthesis-Driven Conformation Control: Ultrasound-assisted cyclocondensation (similar to methods for rimonabant analogs) achieves regioselective N1-benzylation and C4-sulfonamidation. Hydrolytic instability necessitates purification via nonpolar solvent chromatography [1] [3].
Table 3: Crystallographic Parameters from Analogous Compounds
Parameter | Value | Method |
---|---|---|
Pyrazole-Benzyl Dihedral | 85–89° | X-ray diffraction |
S–N Bond Length | 1.62 Å | X-ray diffraction |
N–H⋯O Hydrogen Bond | 2.02 Å (d); 165° (θ) | DFT Optimization |
Torsional Barrier (S–N) | 8.2 kcal/mol | DFT (B3LYP/6-31G(d,p)) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: